molecular formula C19H18N4O2 B5559910 Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B5559910
M. Wt: 334.4 g/mol
InChI Key: MNQKGLPEQOYAFZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimidine with benzimidazole derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Biological Activity

Ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridine ring fused with a benzimidazole moiety. This unique arrangement contributes to its diverse biological activities. Its molecular formula is C₁₅H₁₈N₄O₂, and it is classified within the broader category of pyrimidine derivatives.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity.
  • Cell Signaling Pathways : It may influence cell signaling pathways involved in inflammation and cancer cell proliferation.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. A study reported an IC₅₀ value of 25.72 ± 3.95 μM against MCF cell lines, indicating its effectiveness in inducing apoptosis in cancer cells .
Cell LineIC₅₀ (μM)Effect
MCF Cells25.72 ± 3.95Induces apoptosis
U87 Glioblastoma45.2 ± 13.0Cytotoxicity observed

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • COX Inhibition : Preliminary results indicated that derivatives of this compound suppress COX-1 and COX-2 enzyme activity, leading to a reduction in prostaglandin E₂ production. This suggests potential utility as an anti-inflammatory agent .
CompoundCOX Inhibition (%)Remarks
Ethyl Derivative70%Significant inhibition

Study on Antimicrobial Activity

A recent investigation evaluated the antimicrobial properties of Ethyl 2-methyl-4-pyridin-4-yl derivatives against several bacterial strains:

  • Tested Strains : Escherichia coli, Staphylococcus aureus
  • Results : The compound exhibited notable antibacterial activity at concentrations as low as 0.5 mg/mL, outperforming standard antibiotics like streptomycin .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationships of this compound has revealed that modifications to the pyridine and benzimidazole rings can enhance biological efficacy:

  • Substituent Variations : Different substituents on the pyridine ring were shown to affect both potency and selectivity towards specific biological targets.

Properties

IUPAC Name

ethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-25-18(24)16-12(2)21-19-22-14-6-4-5-7-15(14)23(19)17(16)13-8-10-20-11-9-13/h4-11,17H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQKGLPEQOYAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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